4-nitrobenzyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate
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Overview
Description
4-nitrobenzyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a complex organic compound that features a nitrobenzyl group, a fluorophenyl group, and a pyrrolidinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of bases such as triethylamine (TEA) and solvents like tetrahydrofuran (THF) at controlled temperatures ranging from 10°C to 40°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-nitrobenzyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
4-nitrobenzyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-nitrobenzyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- 4-nitrobenzyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate
- 4-nitrobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
Uniqueness
4-nitrobenzyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O5/c19-14-3-7-15(8-4-14)20-10-13(9-17(20)22)18(23)26-11-12-1-5-16(6-2-12)21(24)25/h1-8,13H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGZMVPWRZEREV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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